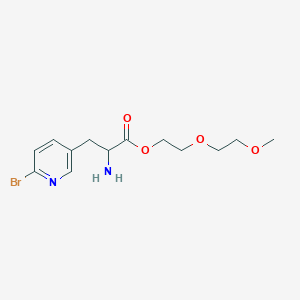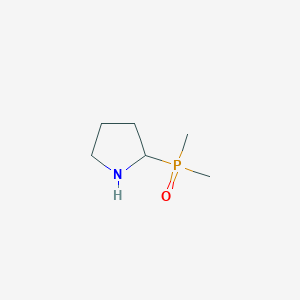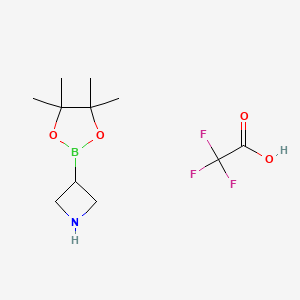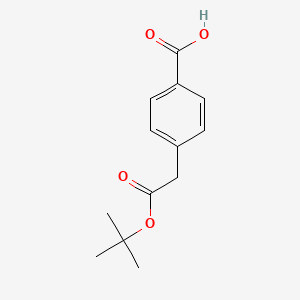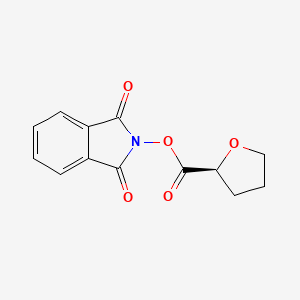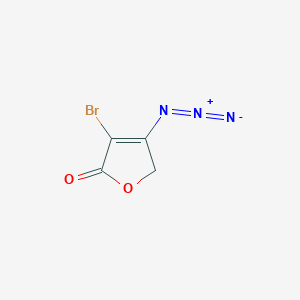
4-Azido-3-bromo-2,5-dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-3-bromo-2,5-dihydrofuran-2-one: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one typically involves the following steps:
Bromination: The starting material, 2,5-dihydrofuran-2-one, undergoes bromination to introduce a bromine atom at the 3-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in 4-Azido-3-bromo-2,5-dihydrofuran-2-one can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Cycloaddition Reagents: Various reagents can be used for cycloaddition reactions, depending on the desired product.
Major Products Formed:
Substitution Products: Compounds with different nucleophiles replacing the azido group.
Reduction Products: Compounds with an amine group replacing the azido group.
Cycloaddition Products: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the study of azido group reactivity and its interactions with biomolecules. It is also used in the development of bioorthogonal chemistry techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrene Formation: The azido group can decompose to form a nitrene intermediate, which is highly reactive and can insert into various chemical bonds.
Cycloaddition Pathways: The azido group can participate in cycloaddition reactions, forming stable triazole rings.
Vergleich Mit ähnlichen Verbindungen
4-Azido-3-chloro-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine.
4-Azido-3-iodo-2,5-dihydrofuran-2-one: Similar structure but with an iodine atom instead of bromine.
4-Azido-3-fluoro-2,5-dihydrofuran-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is unique due to the presence of both an azido group and a bromine atom. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C4H2BrN3O2 |
|---|---|
Molekulargewicht |
203.98 g/mol |
IUPAC-Name |
3-azido-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2 |
InChI-Schlüssel |
RFHXKZKNJUGESE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


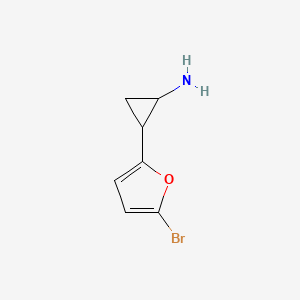
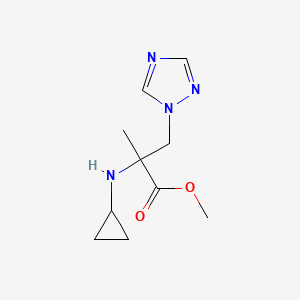
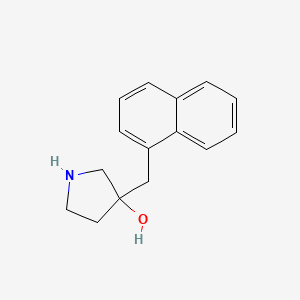
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)

